molecular formula C11H21NO2 B8421947 2-[(Hexyloxy)carbonyl]pyrrolidine

2-[(Hexyloxy)carbonyl]pyrrolidine

Cat. No.: B8421947
M. Wt: 199.29 g/mol
InChI Key: NRCXMKKMPKLZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Hexyloxy)carbonyl]pyrrolidine is a pyrrolidine derivative featuring a hexyloxy carbonyl group at the 2-position of the heterocyclic ring. Pyrrolidine, a five-membered saturated amine ring, serves as a versatile scaffold in medicinal chemistry and organic synthesis due to its conformational rigidity and ability to participate in hydrogen bonding.

Synthesis: The compound can be synthesized via condensation reactions between pyrrolidine and carbonyl-containing reagents. For instance, analogous carbamates are prepared under base-catalyzed conditions (e.g., KOH in ethanol) or acid-catalyzed methods (e.g., H₂SO₄ with pyrrolidine), yielding products in 53–85% efficiency . Reaction optimization, such as argon purging, is critical to minimize by-products .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

hexyl pyrrolidine-2-carboxylate

InChI

InChI=1S/C11H21NO2/c1-2-3-4-5-9-14-11(13)10-7-6-8-12-10/h10,12H,2-9H2,1H3

InChI Key

NRCXMKKMPKLZRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1CCCN1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 2-[(Hexyloxy)carbonyl]pyrrolidine and related compounds:

Compound Name Substituent(s) Molecular Features Potential Applications
This compound Hexyloxy carbonyl group High lipophilicity, moderate stability Drug delivery, catalysis
2-Methylpyrrolidine Methyl group Low steric hindrance, high reactivity Solvent, intermediate in synthesis
2-(Furan-2-yl)-1-[(4-phenylphenyl)carbonyl]pyrrolidine Furan + biphenyl carbonyl Extended aromaticity, high rigidity Pharmacological agents (e.g., compound 4 in )
1,4-DHP hexahydroquinoline derivatives 1,4-Dihydropyridine core Planar structure, redox-active Calcium channel modulators

Stability and Reactivity

  • Hydrolysis Stability : Computational studies (M06-2X/6-311+G(d,p)) suggest that pyrrolidine-derived iminium ions with bulky substituents, such as hexyloxy carbonyl groups, exhibit enhanced stability against hydrolysis compared to methyl-substituted analogs. This is attributed to steric shielding of the electrophilic carbon .
  • Synthetic Flexibility : Base-catalyzed conditions (e.g., KOH/EtOH) favor carbamate formation but require stringent inert atmospheres to prevent oxidation . In contrast, methylpyrrolidine derivatives are more reactive under acidic conditions due to reduced steric effects.

Pharmacological Relevance

  • Its efficacy highlights the impact of aromatic substituents on target binding .

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